N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22FN7 and its molecular weight is 403.465. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are FLT3 and CDK kinases . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). CDKs (Cyclin-Dependent Kinases) are a family of protein kinases that regulate the cell cycle.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 . The inhibition of these kinases leads to changes in cell cycle progression and signal transduction pathways.
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, a tumor suppressor protein, and inhibits the signaling pathways of FLT3, ERK, AKT, and STAT5 . These pathways are involved in cell proliferation, survival, and differentiation.
Pharmacokinetics
It is mentioned that the compound has a good oral pk property , suggesting that it is well-absorbed and has suitable bioavailability.
Result of Action
The compound exhibits strong antiproliferative activities against certain cancer cell lines . It blocks the signaling pathways mediated by its targets, leading to cell cycle arrest and induction of apoptosis . In a mouse model, the compound can induce tumor regression .
Biochemical Analysis
Biochemical Properties
The compound N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to exhibit excellent inhibition against FLT3 and CDK, two types of kinases . Kinases are proteins that play a key role in signal transduction pathways, regulating various cellular activities such as cell division, metabolism, and cell death . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
In cellular processes, this compound has shown to influence cell function by suppressing the phosphorylation of retinoblastoma, FLT3, ERK, AKT, and STAT5 . These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism . The suppression of these proteins can lead to the onset of apoptosis, or programmed cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of FLT3 and CDK kinases, inhibiting their activity and leading to the suppression of various proteins involved in cell signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 15 mg/kg, the compound has been shown to induce tumor regression in MV4-11 xenografts in a nude-mouse model, which is more efficient than cytarabine (50 mg/kg) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7/c1-28-11-13-29(14-12-28)22-26-20(25-17-9-7-16(23)8-10-17)19-15-24-30(21(19)27-22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFPSVZPUKGYKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.